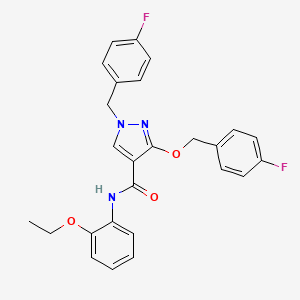

N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(2-ethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O3/c1-2-33-24-6-4-3-5-23(24)29-25(32)22-16-31(15-18-7-11-20(27)12-8-18)30-26(22)34-17-19-9-13-21(28)14-10-19/h3-14,16H,2,15,17H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZLAKSEAGZARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have shown promising results in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo.

- Case Study : A study by Selvam et al. synthesized a series of pyrazole derivatives, some of which displayed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone, which showed 76% inhibition at 1 µM .

2. COX Inhibition

The compound is also investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

- Findings : Recent studies reported that certain pyrazole derivatives exhibited selective COX-2 inhibitory activity with selectivity indices significantly higher than traditional NSAIDs. For example, compounds were noted to achieve edema inhibition percentages superior to celecoxib .

3. Antimicrobial Activity

This compound and its analogs have also been evaluated for antimicrobial properties against various bacterial strains.

- Research Data : In a comparative study, certain pyrazole derivatives demonstrated effective antimicrobial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

4. Anticancer Potential

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

- Example : A derivative similar to this compound was shown to induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins .

The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

1. Inhibition of Enzymatic Activity

The compound's ability to inhibit COX enzymes suggests it may bind competitively or non-competitively, altering the production of prostaglandins involved in inflammation .

2. Modulation of Signaling Pathways

Pyrazole derivatives can influence multiple signaling pathways such as NF-kB and MAPK pathways, which are crucial in mediating inflammatory responses and cell survival .

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended synthetic routes for preparing N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation using carbodiimide crosslinkers like EDC·HCl with HOBt·H₂O as coupling agents .

- Etherification : Introduction of the ethoxy group via nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography with silica gel or preparative HPLC to isolate the target compound . Key parameters include temperature control (0–80°C), anhydrous conditions, and stoichiometric ratios optimized to minimize byproducts .

Q. How can researchers characterize the structural integrity of this compound?

Comprehensive characterization requires:

- Spectroscopy : H/C NMR to confirm substituent positions and purity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .

Q. What strategies optimize reaction yields during synthesis?

Yield optimization involves:

- Catalyst selection : EDC·HCl/HOBt·H₂O for efficient amide bond formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .

- Stoichiometric precision : Maintaining a 1:1 molar ratio of reactants to reduce side reactions .

- Temperature gradients : Stepwise heating (e.g., 0°C to room temperature) for exothermic steps .

Advanced Research Questions

Q. What structural features of this compound contribute to its potential biological activity?

Critical features include:

- Fluorobenzyl groups : Enhance lipophilicity and metabolic stability via fluorine’s electronegativity .

- Ethoxyphenyl moiety : Modulates solubility and influences receptor binding through steric and electronic effects .

- Pyrazole core : Serves as a rigid scaffold for intermolecular interactions (e.g., hydrogen bonding) . Structure-activity relationship (SAR) studies comparing analogs (e.g., chloro/methoxy substitutions) reveal that fluorinated derivatives exhibit superior enzyme inhibition .

Q. How should researchers design assays to evaluate its biological activity?

Methodological considerations include:

- In vitro enzyme assays : Target-specific kinases or receptors (e.g., EGFR) with IC₅₀ determination via fluorescence polarization .

- Cell-based assays : Use cancer cell lines (e.g., HeLa) to assess antiproliferative effects (MTT assay) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .

- Dose-response curves : 8–10 concentration points to calculate EC₅₀/IC₅₀ values .

Q. How can solubility challenges be addressed in pharmacological studies?

Strategies include:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .

- Surfactants : Polysorbate-80 (0.1–1%) to stabilize colloidal dispersions .

- pH adjustment : Buffered solutions (pH 7.4) for in vitro assays .

Q. What computational methods predict binding modes or pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets) .

- Molecular dynamics (MD) : GROMACS for simulating ligand-receptor stability over 100 ns trajectories .

- ADMET prediction : SwissADME or pkCSM to estimate permeability (LogP), hepatic clearance, and toxicity .

Q. How should data contradictions (e.g., inconsistent bioactivity results) be resolved?

- Batch reproducibility : Re-synthesize the compound under identical conditions .

- Analytical validation : Re-run HPLC and NMR to confirm purity and identity .

- Assay standardization : Use the same cell passage number and reagent lots across experiments .

Q. What are the stability profiles under varying storage conditions?

- Short-term storage : -20°C in desiccated, amber vials to prevent hydrolysis/oxidation .

- Long-term stability : Lyophilized powders stored at -80°C retain activity for >12 months .

- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How to develop robust analytical methods for quantifying this compound in complex matrices?

- HPLC method : C18 column (5 µm, 250 mm), mobile phase = acetonitrile/water (70:30), flow rate = 1 mL/min, detection at 220 nm .

- Calibration curves : Linear range 0.1–100 µg/mL (R² >0.99) .

- Sample preparation : Protein precipitation with acetonitrile (1:4 v/v) for plasma/brain homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。